CRF2 vs. CRF1 Receptor Binding Selectivity: >380‑Fold Discrimination
Astressin2B exhibits profound selectivity for CRF2 over CRF1, with a Ki of >500 nM at CRF1 and 1.3 nM (95% CI 1.0–1.7) at CRF2, yielding a selectivity ratio of >384 [1]. In contrast, the non‑selective antagonist Astressin B displays high affinity for both subtypes (Ki 0.3 nM at CRF1, 1.2 nM at CRF2), while the CRF2‑preferring antagonist antisauvagine‑30 has a Ki of 400 nM at CRF1 and 1.1 nM at CRF2—a ~364‑fold selectivity [1]. K41498, another CRF2 antagonist, shows Kis of 0.66 nM and 0.62 nM for CRF2α and CRF2β, respectively, and 425 nM for CRF1 (~644‑fold selectivity) .
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity ratio (CRF1/CRF2) |
|---|---|
| Target Compound Data | CRF1 Ki >500 nM; CRF2 Ki 1.3 nM; Selectivity ratio >384 |
| Comparator Or Baseline | Astressin B: CRF1 Ki 0.3 nM, CRF2 Ki 1.2 nM, ratio 0.25; Antisauvagine‑30: CRF1 Ki 400 nM, CRF2 Ki 1.1 nM, ratio ~364; K41498: CRF2α Ki 0.66 nM, CRF2β Ki 0.62 nM, CRF1 Ki 425 nM, ratio ~644 |
| Quantified Difference | Astressin2B provides >384‑fold CRF2 selectivity; Astressin B is non‑selective; antisauvagine‑30 offers ~364‑fold selectivity; K41498 offers ~644‑fold but with different in vivo properties. |
| Conditions | Competitive binding assay using [125I-Tyr0]astressin radioligand in cells expressing cloned human CRF receptors; n=3 per condition. |
Why This Matters
Superior CRF2 selectivity minimizes CRF1‑mediated confounds in stress, anxiety, and gastrointestinal studies, ensuring that observed effects are attributable to CRF2 blockade alone.
- [1] Rivier JE, Rivier CL. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance. Front Neuroendocrinol. 2014 Apr;35(2):161-170. doi:10.1016/j.yfrne.2013.10.006 View Source
